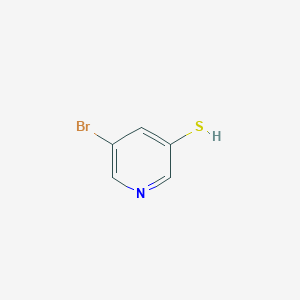

5-Bromopyridine-3-thiol

Description

The exact mass of the compound 5-Bromopyridine-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromopyridine-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromopyridine-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-3-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNS/c6-4-1-5(8)3-7-2-4/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGUVGABIUXMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-85-8 | |

| Record name | 5-Bromomopyridine-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopyridine-3-thiol CAS 552331-85-8 properties

An In-depth Technical Guide to 5-Bromopyridine-3-thiol (CAS 552331-85-8)

Abstract: This document provides a comprehensive technical overview of 5-Bromopyridine-3-thiol, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The guide covers its physicochemical properties, synthesis, reactivity, applications, and detailed safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who utilize specialized pyridine derivatives in their work.

Introduction and Strategic Importance

5-Bromopyridine-3-thiol is a bifunctional molecule featuring a pyridine core substituted with both a bromine atom and a thiol group. This unique arrangement of functional groups makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The pyridine ring is a well-established pharmacophore found in numerous approved drugs, while the thiol group serves as a potent nucleophile and a handle for further chemical modification. The bromine atom provides a reactive site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Notably, derivatives of 5-bromopyridine-3-thiol have been incorporated into advanced therapeutic candidates, such as selective galectin-3 inhibitors developed for the treatment of liver and lung fibrosis[1][2]. The strategic placement of its functional groups allows for precise molecular scaffolding, making it a valuable tool in the design of novel bioactive compounds.

Physicochemical and Spectroscopic Properties

The fundamental properties of 5-Bromopyridine-3-thiol are summarized below. These data are compiled from supplier specifications and public chemical databases.

Table 1: Core Physicochemical Properties of 5-Bromopyridine-3-thiol

| Property | Value | Source(s) |

| CAS Number | 552331-85-8 | [3][4][5][6][7] |

| Molecular Formula | C₅H₄BrNS | [3][4][5] |

| Molecular Weight | 190.06 g/mol | [3][4][7] |

| Purity | ≥97-98% (Typical) | [5][6] |

| Appearance | Solid (Form may vary) | |

| Storage | Sealed in dry, inert atmosphere. Store at 2-8°C or in freezer (-20°C). | [4][5] |

| SMILES | SC1=CC(Br)=CN=C1 | [4][6] |

| InChIKey | WTGUVGABIUXMIS-UHFFFAOYSA-N | [3] |

Table 2: Computed Molecular Descriptors

| Property | Value | Source(s) |

| XLogP3 | 1.7 | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bonds | 0 | [5] |

Spectroscopic Analysis

While specific spectra for this exact compound are proprietary to suppliers, typical spectroscopic data (¹H NMR, ¹³C NMR) can be requested from vendors.[4][7] The chemical shifts would be consistent with a disubstituted pyridine ring containing a thiol and a bromine atom. For example, in ¹H NMR, one would expect to see distinct aromatic protons with splitting patterns dictated by their positions on the pyridine ring.

Synthesis and Reactivity

Synthesis of Substituted Pyridine-3-thiols

A practical and scalable two-step method for synthesizing various substituted pyridine-3-thiols, including 5-bromo-substituted analogues, has been developed.[1][2][8] This procedure avoids harsh conditions and provides high yields of the target products. The general workflow starts from a corresponding 3-iodopyridine.

Step 1: Thioester Formation The starting 3-iodopyridine is coupled with thiobenzoic acid in the presence of a copper catalyst. This step forms a stable S-pyridin-3-yl benzothioate intermediate.

Step 2: Hydrolysis The resulting thioester is then hydrolyzed under basic conditions (e.g., using potassium carbonate in methanol) to cleave the benzoyl group, yielding the final pyridine-3-thiol.[1]

A diagram of this synthetic workflow is presented below.

Caption: General two-step synthesis of pyridine-3-thiols.

Other reported methods for synthesizing pyridine-thiols include the reduction of corresponding sulfonyl chlorides and the Newman–Kwart rearrangement of pyridin-3-ol derivatives.[1][8]

Chemical Reactivity

The reactivity of 5-Bromopyridine-3-thiol is dominated by the thiol group (-SH) and the bromine atom on the pyridine ring.

Reactivity of the Thiol Group: The thiol group is a strong nucleophile, especially when deprotonated to the thiolate anion (RS⁻).[9][10] This makes it susceptible to a variety of reactions.

-

S-Alkylation and S-Acylation: The thiol can readily react with electrophiles such as alkyl halides or acyl chlorides in Sₙ2-type reactions to form thioethers and thioesters, respectively.[11]

-

Oxidation to Disulfides: Thiols can be oxidized under mild conditions (e.g., using I₂ or even air) to form disulfide bridges (R-S-S-R). This is a common and often reversible reaction in thiol chemistry.[9][12]

-

Michael Addition: As a soft nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Thioacetal Formation: Thiols react with aldehydes and ketones to form thioacetals, which are useful as carbonyl protecting groups or for further transformations.[9]

Caption: Key nucleophilic reactions of the thiol group.

Reactivity of the Bromopyridine Core: The bromine atom at the 5-position is a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl groups, further diversifying the molecular structure.

Safety, Handling, and Storage

5-Bromopyridine-3-thiol is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

The compound is associated with multiple hazards as defined by the Globally Harmonized System (GHS).[3][5]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed.[3] |

| H312 | Harmful in contact with skin.[3] | |

| H315 | Causes skin irritation.[3] | |

| H319 | Causes serious eye irritation.[3] | |

| H332 | Harmful if inhaled.[3] | |

| H335 | May cause respiratory irritation.[3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5][13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][13] | |

| P405 | Store locked up.[5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][13] |

GHS Pictograms: GHS07 (Exclamation Mark)[5]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[14] Eyewash stations and safety showers must be readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][16]

Storage and Stability

Proper storage is critical to maintain the integrity and purity of the compound.

-

Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[4]

-

Temperature: Recommended storage is in a cool, dry place, either refrigerated (2-8°C) or frozen (-20°C) for long-term stability.[4][5]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and heat or ignition sources.[16][17]

Conclusion

5-Bromopyridine-3-thiol is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its dual functionality—a nucleophilic thiol and a cross-coupling-ready bromide—provides chemists with a powerful platform for constructing novel and complex molecules. While its utility is clear, its hazardous properties necessitate rigorous adherence to safety and handling protocols to ensure safe and effective use in a research and development setting.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22607386, 5-Bromomopyridine-3-thiol. Retrieved from [Link]

-

Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry, 23(1), 43–48. Retrieved from [Link]

-

ResearchGate (2025). (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Retrieved from [Link]

-

Reactions of thiols. (2019, October 15). [Video]. YouTube. Retrieved from [Link]

-

Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Zhang, T., et al. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Chemistry Steps (2021). Reactions of Thiols. Retrieved from [Link]

- Google Patents (n.d.). EP0177907A1 - 2-Pyridine-thiol derivatives, processes for their preparation and pharmaceutical compositions containing them.

-

Firouzabadi, H., et al. (2002). Coupling of Thiols Catalyzed by Trinitratocerium(IV) Bromate. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

University of Hawaii System (n.d.). Storage and Handling of Potentially Explosive Chemicals. Retrieved from [Link]

-

03.02 Reactivity of Thiols and Thiolates. (2019, July 11). [Video]. YouTube. Retrieved from [Link]

-

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. Retrieved from [Link]

-

Jubilant Ingrevia (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from [Link]

Sources

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. researchgate.net [researchgate.net]

- 3. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 552331-85-8|5-Bromopyridine-3-thiol|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. 5-bromopyridine-3-thiol 97% | CAS: 552331-85-8 | AChemBlock [achemblock.com]

- 7. CAS 552331-85-8 | 5-bromopyridine-3-thiol - Synblock [synblock.com]

- 8. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. fishersci.com [fishersci.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

5-Bromo-3-pyridinethiol (CAS 552331-85-8): Physicochemical Profiling and Synthetic Utility in Drug Development

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly exploring chemical space. 5-Bromo-3-pyridinethiol (also known as 5-bromopyridine-3-thiol) is a highly versatile heterocyclic scaffold characterized by its dual functional handles: a nucleophilic thiol (-SH) and an electrophilic bromide (-Br) positioned on an electron-deficient pyridine ring. This unique structural topology allows for orthogonal functionalization, making it an essential intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs), including orally available Galectin-3 inhibitors for fibrotic diseases[1] and indolin-2-one derivatives acting as kinase inhibitors[2].

Physicochemical Profiling & Molecular Descriptors

Understanding the foundational physicochemical properties of 5-bromo-3-pyridinethiol is necessary for predicting its behavior in both synthetic environments and biological systems. The table below summarizes its core quantitative data.

| Property | Value |

| Chemical Name | 5-Bromo-3-pyridinethiol |

| Synonyms | 5-Bromopyridine-3-thiol; 3-Bromo-5-mercaptopyridine[3] |

| CAS Registry Number | 552331-85-8[3] |

| Molecular Formula | C₅H₄BrNS[3] |

| Molecular Weight | 190.06 g/mol [3] |

| Monoisotopic Mass | 188.92477 Da |

| SMILES | C1=C(C=NC=C1Br)S[3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų[4] |

| LogP (Predicted) | 2.13[4] |

Structural Significance in Medicinal Chemistry

The pharmacological value of 5-bromo-3-pyridinethiol stems from the synergistic effects of its three primary structural components:

-

The Pyridine Core: Compared to a standard phenyl ring, the nitrogen atom in the pyridine ring lowers the overall lipophilicity (LogP ~2.13)[4] and improves aqueous solubility. It also acts as a directional hydrogen-bond acceptor, which can critically enhance target binding affinity in kinase active sites.

-

The C3 Thiol Group (-SH): Thiols are highly nucleophilic and readily undergo S-alkylation to form thioethers. Thioether linkages are metabolically robust and provide unique conformational flexibility. In the development of Galectin-3 inhibitors, this thioether linkage was crucial for bridging the pyridine scaffold to galactoside derivatives, yielding high-affinity (nM) binding[1].

-

The C5 Bromide Group (-Br): The bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the pyridine ring is electron-deficient, oxidative addition by palladium occurs readily, allowing for rapid C-C or C-N bond formation to extend the molecule's pharmacophore[2].

Synthetic Workflows: API Intermediate Generation

Because the free thiol can coordinate with and poison palladium catalysts, synthetic workflows almost universally require the thiol to be alkylated prior to cross-coupling reactions at the bromide site.

Bifunctional synthetic pathways of 5-Bromo-3-pyridinethiol in API development.

Detailed Protocol: S-Alkylation (Thioether Formation)

This self-validating protocol outlines the synthesis of a 3-(alkylthio)-5-bromopyridine intermediate, a standard first step in utilizing this building block for drug discovery[2],[1].

-

Step 1: Solvent Preparation & Solvation Dissolve 5-bromo-3-pyridinethiol (1.0 eq) in a dry, polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or acetone. Causality: Polar aprotic solvents effectively solvate the counter-cations (e.g., Na⁺ or K⁺) without hydrogen-bonding to the thiolate anion, maximizing the nucleophilicity of the sulfur atom.

-

Step 2: Deprotonation Slowly add a base. For robust, irreversible deprotonation, use Sodium Hydride (NaH, 1.2 eq) at 0 °C[1]. Alternatively, for milder conditions, Potassium Carbonate (K₂CO₃, 2.0 eq) can be used at room temperature[2]. Causality: The base abstracts the proton from the thiol (pKa ~6-7), generating the highly reactive thiolate nucleophile. NaH drives the reaction forward irreversibly via the evolution of hydrogen gas.

-

Step 3: Nucleophilic Substitution (Sₙ2) Introduce the alkyl halide (e.g., 2-iodopropane or a functionalized galactoside intermediate, 1.1 eq) dropwise. Stir the mixture at 50 °C for 2 hours[1] or reflux depending on the electrophile's reactivity[2].

-

Step 4: Quenching and Extraction Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Step 5: Purification Purify the crude residue via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to yield the pure thioether intermediate.

Analytical Validation

To ensure the integrity of the synthesized intermediates before proceeding to palladium-catalyzed cross-coupling, rigorous analytical validation is required:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The product should exhibit a mass shift corresponding to the loss of the thiol proton and the addition of the alkyl group. The presence of the bromine atom will be distinctly visible as an isotopic doublet (M and M+2 peaks of roughly equal intensity) in the mass spectrum.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The disappearance of the highly shielded thiol proton (typically around 3.5 - 4.0 ppm depending on solvent) and the appearance of the new alkyl protons confirm successful S-alkylation. The pyridine aromatic protons (C2, C4, C6) will shift slightly due to the change in the electronic environment of the sulfur substituent.

References

-

[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 22607386, 5-Bromomopyridine-3-thiol." PubChem. Available at:[Link]

-

[2] Google Patents. "US10377746B2 - Indolin-2-one derivatives." United States Patent and Trademark Office. Available at:

-

[1] Zetterberg, F. R., et al. "Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease." Journal of Medicinal Chemistry, 2022. Available at:[Link]

Sources

- 1. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US10377746B2 - Indolin-2-one derivatives - Google Patents [patents.google.com]

- 3. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

solubility of 5-Bromopyridine-3-thiol in DMSO and methanol

An In-depth Technical Guide to the Solubility of 5-Bromopyridine-3-thiol in DMSO and Methanol

Foreword: A Scientist's Perspective on Solubility

In the realm of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of success. A compound's ability to dissolve in a given solvent dictates its formulation, its utility in high-throughput screening, its behavior in biological assays, and ultimately, its potential bioavailability. As a Senior Application Scientist, I have observed that a priori understanding of a compound's solubility profile can save invaluable time and resources, preventing downstream failures and enabling rational experimental design.

This guide focuses on 5-Bromopyridine-3-thiol, a heterocyclic compound of interest, and its solubility in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol. We will dissect the theoretical underpinnings of its solubility based on molecular interactions and provide a robust, field-proven experimental protocol for its quantitative determination. This document is designed for the practicing researcher, offering not just data and methods, but the causal logic behind them.

Physicochemical Landscape: The Solute and the Solvents

A predictive understanding of solubility begins with the principle of "similia similibus solvuntur" or "like dissolves like"[1][2]. This requires a thorough examination of the molecular properties of both the solute and the solvents.

The Solute: 5-Bromopyridine-3-thiol

5-Bromopyridine-3-thiol is a substituted pyridine with the following key features:

-

Structure: The molecule contains a polar pyridine ring, a halogen (bromine), and a thiol (-SH) group.

-

Polarity and Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The thiol group is a weak hydrogen bond donor. The electronegative bromine atom and the overall asymmetry of the molecule contribute to a permanent dipole moment.

The Solvents: A Tale of Two Polars

Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent, DMSO is a workhorse in drug discovery.[5] Its utility stems from its ability to dissolve a wide array of both polar and nonpolar compounds.[5][6]

-

Key Features: DMSO possesses a strong dipole moment centered on the S=O bond. The oxygen atom is a strong hydrogen bond acceptor, but it lacks a hydrogen-donating group, hence its "aprotic" nature.[7] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration stability in stock solutions.[5]

Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent.

-

Key Features: The hydroxyl (-OH) group makes methanol both a hydrogen bond donor and acceptor.[8] It is fully miscible with water and many organic solvents, making it a versatile choice for reactions, chromatography, and extractions.[9][10]

Theoretical Solubility Assessment: The Dance of Molecules

Based on the properties above, we can predict the interactions that will govern the solubility of 5-Bromopyridine-3-thiol.

-

In DMSO: The primary intermolecular forces at play will be strong dipole-dipole interactions between the polar S=O bond of DMSO and the dipole moment of the solute.[11][12] Additionally, the potent hydrogen bond accepting oxygen of DMSO will readily interact with the weakly acidic thiol proton (-SH) of 5-Bromopyridine-3-thiol. The pyridine nitrogen can also interact with the positive end of DMSO's dipole. These favorable interactions suggest a high likelihood of good solubility.

-

In Methanol: Methanol offers a dual-pronged interaction capability. It can act as a hydrogen bond donor (from its -OH group) to the pyridine nitrogen and as a hydrogen bond acceptor for the thiol proton.[13] Dipole-dipole and London dispersion forces will also contribute.[12][14] The ability of methanol to engage in this comprehensive network of interactions also points towards favorable solubility.

While both solvents are expected to be effective, the exceptionally high solvent power of DMSO often makes it superior for creating highly concentrated stock solutions required in preclinical research.[15][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.ws [chem.ws]

- 3. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 552331-85-8 | 5-bromopyridine-3-thiol - Synblock [synblock.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. reachever.com [reachever.com]

- 7. scienceopen.com [scienceopen.com]

- 8. proprep.com [proprep.com]

- 9. acs.org [acs.org]

- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ia600700.us.archive.org [ia600700.us.archive.org]

- 15. antbioinc.com [antbioinc.com]

- 16. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

5-Bromopyridine-3-thiol pKa values and acidity

5-Bromopyridine-3-thiol: A Technical Whitepaper on Acidity, pKa Dynamics, and Experimental Profiling

Executive Summary

5-Bromopyridine-3-thiol is a critical heterocyclic building block in modern medicinal chemistry, particularly noted for its foundational role in synthesizing orally bioavailable Galectin-3 inhibitors[1][2]. Understanding its acid-base equilibria (pKa values) is paramount for optimizing nucleophilic substitution reactions (such as S_NAr or thiol alkylation) and predicting its pharmacokinetic behavior. This whitepaper elucidates the structural causality behind its acidity, provides extrapolated pKa data based on substituent effects, and outlines robust, self-validating protocols for empirical pKa determination.

Structural Causality and Acid-Base Equilibria

5-Bromopyridine-3-thiol possesses two distinct ionizable centers:

-

The Pyridine Nitrogen: Acts as a weak base (proton acceptor).

-

The Exocyclic Thiol (-SH): Acts as a weak acid (proton donor).

In aqueous solution, the molecule exists in a pH-dependent equilibrium between cationic, neutral/zwitterionic, and anionic states. The introduction of the strongly electron-withdrawing 5-bromo substituent exerts a profound inductive effect (-I) across the aromatic system.

-

Effect on Nitrogen: The -I effect of the halogen depletes electron density from the pyridine ring, significantly lowering the basicity of the nitrogen. While unsubstituted pyridine has a pKa of 5.23, the pyridinium ion of 5-bromopyridine-3-thiol is highly acidic, with an estimated pKa1 of ~2.5 - 2.8.

-

Effect on Thiol: The combined electron-withdrawing nature of the pyridine nitrogen and the 5-bromo group stabilizes the resulting thiolate anion. Consequently, the thiol proton is more acidic (pKa2 ~5.5 - 5.8) than typical aliphatic thiols or unsubstituted thiophenol (pKa ~6.6).

Equilibria of 5-Bromopyridine-3-thiol protonation states across pH gradients.

Comparative pKa Profiling

To contextualize the acidity of 5-bromopyridine-3-thiol, we compare it against its unsubstituted analogs. The data clearly demonstrates the cumulative electron-withdrawing effects on the heterocycle.

| Compound | pKa1 (Pyridinium N-H⁺) | pKa2 (Thiol S-H) | Structural Notes |

| Pyridine | 5.23 | N/A | Baseline aromatic amine. |

| 3-Pyridinethiol | ~4.07[3] | ~6.5 - 7.0 | Thiol addition lowers N basicity. |

| 5-Bromopyridine-3-thiol | ~2.5 - 2.8 (Est.) | ~5.5 - 5.8 (Est.) | Bromine (-I) further acidifies both centers. |

Experimental Methodologies for pKa Determination

Theoretical extrapolations must be empirically validated. For heterocyclic thiols, UV-Visible Spectrophotometry is the gold standard because the protonation state directly alters the electronic conjugation (and thus the absorption spectrum) of the aromatic ring. Potentiometric titration serves as an orthogonal validation method.

Protocol 1: UV-Visible Spectrophotometric pKa Determination Causality & Trustworthiness: Deprotonation of the thiol to a thiolate induces a significant bathochromic (red) shift in the UV-Vis spectrum. The presence of sharp isosbestic points acts as a self-validating mechanism, proving that only two absorbing species (e.g., neutral and anionic) are in equilibrium without degradation side-reactions.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 10.0 in increments of 0.5 pH units. Ensure constant ionic strength (e.g., 0.1 M KCl).

-

Analyte Dissolution: Dissolve 5-bromopyridine-3-thiol[4] in a minimal volume of co-solvent (e.g., 1% DMSO) to ensure complete solubility, yielding a 50 µM stock solution.

-

Equilibration: Mix the analyte stock with the respective buffers. Incubate at a strictly controlled temperature (25.0 ± 0.1 °C) for 15 minutes to reach thermodynamic equilibrium.

-

Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm for each pH solution using a dual-beam spectrophotometer.

-

Data Extraction: Identify the analytical wavelength (

) where the absorbance difference between the fully protonated and fully deprotonated forms is maximized. -

Non-Linear Regression: Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation using non-linear least-squares regression to extract the precise pKa values.

Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Protocol 2: Orthogonal Validation via Potentiometric Titration Causality & Trustworthiness: While UV-Vis relies on chromophoric changes, potentiometry measures the bulk hydrogen ion concentration directly. Using both methods ensures that the observed pKa is a true thermodynamic constant and not an artifact of excited-state dynamics or solvent interactions.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate a glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25.0 °C.

-

Sample Preparation: Suspend 2.0 mM of 5-bromopyridine-3-thiol hydrochloride[5] in 50 mL of 0.1 M aqueous KCl.

-

Titration: Titrate the solution with standardized 0.05 M NaOH under an inert argon atmosphere (to prevent thiol oxidation to disulfides).

-

Data Analysis: Record the first derivative of the pH vs. titrant volume curve. The inflection points correspond to the equivalence points, from which the pKa1 and pKa2 can be calculated.

Implications in Drug Development: Galectin-3 Inhibitors

The precise tuning of the thiol's nucleophilicity is critical in synthetic medicinal chemistry. 5-Bromopyridine-3-thiol has been utilized as a key starting material in the synthesis of highly effective, orally available Galectin-3 inhibitors aimed at treating fibrotic diseases[1][2]. In these synthetic pathways, the thiol must be selectively alkylated.

By understanding that the pKa of the thiol is ~5.5-5.8, chemists can conduct the alkylation in mildly acidic to neutral conditions (e.g., pH 6.5 - 7.0). At this pH, the thiol is predominantly in its highly nucleophilic thiolate form, while the pyridine nitrogen remains unprotonated but insufficiently nucleophilic to compete, thereby preventing unwanted N-alkylation side products. This rational design, grounded in pKa dynamics, ensures high regioselectivity and yield in active pharmaceutical ingredient (API) manufacturing[6].

References

-

Title: 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem Source: nih.gov URL: [Link]

-

Title: 5-Bromopyridine-3-thiol hydrochloride | 2665660-58-0 Source: sigmaaldrich.cn URL: [Link]

-

Title: Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease Source: ResearchGate URL: [Link]

-

Title: Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Dictionary of Organic Compounds (Eighth supplement) Source: chemistry-chemists.com URL: [Link]

-

Title: Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed Source: nih.gov URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry-chemists.com [chemistry-chemists.com]

- 4. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromopyridine-3-thiol hydrochloride | 2665660-58-0 [sigmaaldrich.cn]

- 6. pubs.acs.org [pubs.acs.org]

chemical structure of 5-Bromopyridine-3-thiol vs 3-bromopyridine

Architectural and Mechanistic Divergence: A Technical Guide to 5-Bromopyridine-3-thiol vs. 3-Bromopyridine in Advanced Organic Synthesis

Executive Prologue

In the highly precise realm of medicinal chemistry and drug development, halogenated heterocycles are indispensable foundational scaffolds. Among these, 3-bromopyridine stands as a classic, versatile electrophile used extensively to build complex molecular architectures. However, the introduction of a thiol group at the 5-position to form 5-bromopyridine-3-thiol fundamentally rewrites the molecule's electronic landscape and reactivity profile. As a Senior Application Scientist, I designed this guide to dissect the structural dichotomy, causal reactivity, and synthetic utility of these two building blocks, providing researchers with actionable, field-proven methodologies.

Structural and Electronic Dichotomy

The core mechanistic difference between 3-bromopyridine and 5-bromopyridine-3-thiol lies in the competing electronic effects of their substituents.

-

3-Bromopyridine : Featuring a single bromine atom at the meta position of an inherently electron-deficient pyridine ring, this molecule is a straightforward electrophile[1]. The bromine atom exerts a strong inductive electron-withdrawing effect (-I), further depleting electron density from the aromatic system. This electronic deficiency primes the C-Br bond, lowering the activation energy for oxidative addition by low-valent transition metals[2].

-

5-Bromopyridine-3-thiol : The addition of a thiol (-SH) group creates a complex "push-pull" bifunctional system. The sulfur atom donates electron density into the ring via resonance (+M effect) while simultaneously withdrawing electrons inductively (-I). Crucially, the highly polarizable thiol group is profoundly nucleophilic. This introduces strict chemoselectivity rules: a free thiol can rapidly poison palladium catalysts by forming stable, inactive Pd-S complexes. Thus, its reactivity must be carefully orchestrated, typically by functionalizing the thiol before engaging the C-Br bond[3].

Table 1: Quantitative and Physicochemical Profiling

| Parameter | 3-Bromopyridine | 5-Bromopyridine-3-thiol |

| Molecular Formula | C5H4BrN | C5H4BrNS |

| Molecular Weight | 158.00 g/mol [1] | 190.06 g/mol (Free base) / 226.52 g/mol (HCl salt) |

| Key Functional Groups | Aryl bromide, Pyridine | Aryl bromide, Pyridine, Thiol |

| Electronic Profile | Electron-deficient aromatic | Push-pull (Thiol +M, Bromine -I) |

| Primary Reactivity | Electrophile (C-Br bond) | Bifunctional (Nucleophilic -SH, Electrophilic C-Br) |

| Physical State (rt) | Colorless to pale yellow liquid[1] | Solid (typically handled as hydrochloride salt) |

Mechanistic Causality & Reactivity Profiles

To successfully deploy these molecules in a synthetic route, one must understand the causality behind their reactivity. 3-Bromopyridine's lack of competing nucleophilic functional groups makes it an ideal, direct substrate for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[1].

Conversely, 5-bromopyridine-3-thiol dictates a strict order of operations. In modern drug discovery—such as the synthesis of Galectin-3 inhibitors for fibrotic diseases—the thiol is deliberately exploited as a primary nucleophile to form thioethers via

Reactivity pathways of 3-bromopyridine vs. 5-bromopyridine-3-thiol.

Validated Synthetic Workflows

Protocols must be self-validating systems where every reagent choice has a specific, mechanistic purpose. Below are the optimized workflows for harnessing the unique reactivity of each compound.

Workflow A: Chemoselective Thiol Alkylation of 5-Bromopyridine-3-thiol

Application : Synthesis of thiodigalactoside precursors for Galectin-3 inhibitors[3]. Causality : The thiol proton is significantly more acidic than the aromatic protons. Using sodium hydride (NaH) in a polar aprotic solvent (DMF) ensures quantitative deprotonation to the highly nucleophilic thiolate anion. Initiating the reaction at 0 °C prevents unwanted side reactions (such as oxidative disulfide dimerization) before the electrophile is introduced.

Step-by-Step Protocol :

-

Preparation : Dissolve 5-bromopyridine-3-thiol (1.0 equiv, e.g., 3.47 mmol) in anhydrous DMF (10 mL) under an inert nitrogen atmosphere, chilling the flask to 0 °C[3].

-

Deprotonation : Carefully add NaH (1.0 equiv) portion-wise. Remove the ice bath and stir the solution for 30 minutes at room temperature to allow complete evolution of hydrogen gas, yielding a homogeneous thiolate solution[3].

-

Electrophilic Addition : Introduce the target electrophile (e.g., a protected galactopyranoside derivative, 0.83 equiv) directly to the reaction mixture[3].

-

Coupling : Elevate the reaction temperature to 50 °C and stir for 2 hours to drive the nucleophilic substitution to completion[3].

-

Workup : Cool to room temperature, quench cautiously with water (50 mL), and extract the aqueous layer with Ethyl Acetate (15 mL × 3). Dry the combined organic layers over

and concentrate under reduced pressure[3].

Experimental workflow for chemoselective thiol alkylation of 5-bromopyridine-3-thiol.

Workflow B: Suzuki-Miyaura Cross-Coupling of 3-Bromopyridine

Application : Construction of biaryl frameworks for anti-inflammatory agents[1].

Causality : The combination of a mild base (

Step-by-Step Protocol :

-

Reagent Loading : To an oven-dried Schlenk flask, add 3-bromopyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Addition : Add the palladium catalyst, typically

(3–5 mol%). -

Degassing : Evacuate and backfill the flask with argon three times to prevent oxidative degradation of the Pd(0) species.

-

Solvent Addition : Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Reaction : Heat the mixture to 80–90 °C and stir vigorously for 12–18 hours.

-

Isolation : Cool to room temperature, dilute with water, extract with dichloromethane, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Applications in Advanced Therapeutics

The structural nuances of these compounds dictate their therapeutic utility. 3-Bromopyridine is a ubiquitous intermediate[1], often utilized to synthesize broad-spectrum pharmaceuticals or agrochemicals. Its reactivity is predictable and highly scalable[2].

Conversely, 5-bromopyridine-3-thiol occupies a highly specialized, cutting-edge niche. It is a critical building block in the discovery of orally available Galectin-3 inhibitors[3]. Galectin-3 is a carbohydrate-binding protein implicated in severe fibrotic diseases, including idiopathic pulmonary fibrosis and liver cirrhosis. By utilizing 5-bromopyridine-3-thiol, researchers successfully synthesized high-affinity thiodigalactosides, leveraging the sulfur atom to bridge the galactose moiety and the pyridine ring. This specific structural arrangement ultimately yielded clinical candidates (such as GB1211) with nanomolar affinity and robust oral bioavailability[3].

References

- 3-Bromopyridine - Grokipedia Source: Grokipedia URL

- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)

- 5-Bromopyridine-3-thiol hydrochloride | 2665660-58-0 Source: Sigma-Aldrich URL

- Source: PMC (National Institutes of Health)

Sources

5-Bromopyridine-3-thiol MSDS and safety data sheet

An In-Depth Technical Guide to the Safe Handling of 5-Bromopyridine-3-thiol

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into experimental workflows necessitates a comprehensive understanding of their safety and handling protocols. 5-Bromopyridine-3-thiol, a key building block in medicinal chemistry, is one such compound that requires careful management in a laboratory setting. This guide provides a detailed overview of its material safety data, offering field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Chemical Identity and Physical Properties

5-Bromopyridine-3-thiol is a sulfur-containing heterocyclic compound. Its structure, featuring a pyridine ring substituted with bromine and a thiol group, makes it a versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties of 5-Bromopyridine-3-thiol

| Property | Value | Source(s) |

| CAS Number | 552331-85-8 | [1][2][3][4] |

| Molecular Formula | C₅H₄BrNS | [1][2][4] |

| Molecular Weight | 190.06 g/mol | [1][2][4] |

| Appearance | Solid | [5] |

| Purity | ≥97% | [2][3] |

| SMILES | SC1=CC(Br)=CN=C1 | [3] |

| InChIKey | WTGUVGABIUXMIS-UHFFFAOYSA-N | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-Bromopyridine-3-thiol is classified as a hazardous substance.[6] The primary hazards are associated with its acute toxicity and irritant properties.[1]

GHS Hazard Pictogram:

-

GHS07: Exclamation Mark

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The causality behind these classifications lies in the chemical reactivity of the thiol group and the overall toxicological profile of brominated pyridine derivatives. These compounds can interfere with biological processes upon exposure, leading to the observed adverse effects.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with 5-Bromopyridine-3-thiol. The following protocols are designed to minimize exposure and ensure the stability of the compound.

Engineering Controls and Personal Protective Equipment (PPE)

All manipulations of 5-Bromopyridine-3-thiol should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[6][7][8] A comprehensive PPE strategy is mandatory to prevent dermal and ocular exposure.[8]

Table 2: Recommended Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] | Protects eyes from splashes and airborne particles.[8] |

| Hand Protection | Nitrile or other suitable chemical-resistant gloves.[8] | Prevents skin contact and absorption.[8] Gloves must be inspected before use and disposed of properly.[7] |

| Body Protection | Laboratory coat or other protective clothing.[8] | Protects against contamination of personal clothing and skin.[8] |

| Respiratory Protection | An approved mask or respirator should be used if ventilation is insufficient or if dusts are generated.[7][8] | To be used in case of insufficient ventilation or potential for aerosolization.[8] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not eat, drink, or smoke when using this product.[7]

-

Wash hands thoroughly after handling.[7]

Storage Conditions

Proper storage is crucial for maintaining the integrity of 5-Bromopyridine-3-thiol and preventing hazardous situations.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][6][7]

-

Recommended storage temperatures vary, with some sources suggesting 2-8°C[2] and others room temperature under an inert atmosphere.[5]

-

Keep away from incompatible materials such as oxidizing agents.[6]

Emergency Procedures and First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical. The following workflow outlines the necessary steps.

Caption: Emergency first-aid workflow for 5-Bromopyridine-3-thiol exposure.

Accidental Release and Disposal

Accidental Release Measures

In the case of a spill, the following steps should be taken:

-

Evacuate Personnel: Keep people away from and upwind of the spill.[7]

-

Ensure Adequate Ventilation. [7]

-

Personal Precautions: Wear appropriate PPE to avoid contact with the spilled material.[7]

-

Containment: Sweep up the solid material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[6]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[8]

Disposal Considerations

All waste materials, including the chemical itself and any contaminated consumables, must be treated as hazardous waste.[8] Disposal should be carried out by a licensed and approved hazardous waste disposal company in accordance with local, state, and national regulations.[7][8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]

Toxicological and Ecological Information

Detailed toxicological and ecological data for 5-Bromopyridine-3-thiol are not extensively available in the public domain. However, based on its GHS classification, it is known to be harmful to human health.[1] All chemical products should be handled with the assumption of "having unknown hazards and toxicity".[9]

References

- Sigma-Aldrich. (n.d.). 5-Bromopyridine-3-thiol hydrochloride.

- PubChem. (n.d.). 5-Bromomopyridine-3-thiol.

- ECHEMI. (n.d.). 5-Bromo-3-pyridinol SDS.

- ChemScene. (n.d.). 5-Bromopyridine-3-thiol.

- AChemBlock. (2026, February 28). 5-bromopyridine-3-thiol 97%.

- Synblock. (n.d.). CAS 552331-85-8 | 5-bromopyridine-3-thiol.

- Fisher Scientific. (2016, December 2). SAFETY DATA SHEET.

- Health Library. (n.d.). First Aid: Chemical Exposure.

- Benchchem. (n.d.). Personal protective equipment for handling Bromo-PEG5-bromide.

- Sigma-Aldrich. (n.d.). 5-Bromopyridine-2-thiol 95.

- Hoffman Fine Chemicals. (n.d.). CAS 98027-31-7 | 3-Amino-5-bromo-pyridine-4-thiol.

- BLD Pharm. (n.d.). 552331-85-8|5-Bromopyridine-3-thiol.

Sources

- 1. 5-Bromomopyridine-3-thiol | C5H4BrNS | CID 22607386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 5-bromopyridine-3-thiol 97% | CAS: 552331-85-8 | AChemBlock [achemblock.com]

- 4. CAS 552331-85-8 | 5-bromopyridine-3-thiol - Synblock [synblock.com]

- 5. 5-Bromopyridine-3-thiol hydrochloride | 2665660-58-0 [sigmaaldrich.cn]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

An In-depth Technical Guide to the Thiol-Thione Tautomerism of 5-Bromopyridine-3-thiol

Abstract

This technical guide provides a comprehensive examination of the prototropic tautomerism of 5-Bromopyridine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The equilibrium between the aromatic thiol form and the non-aromatic thione form is a critical determinant of the molecule's chemical reactivity, biological activity, and physical properties. This document synthesizes fundamental principles from analogous heterocyclic systems to establish a robust framework for investigating and predicting the tautomeric preference of 5-Bromopyridine-3-thiol. We will delve into the structural and electronic factors governing the equilibrium, the profound influence of the chemical environment, and the synergistic application of spectroscopic and computational methodologies for its characterization. Detailed, field-proven protocols are provided for researchers and drug development professionals to elucidate and control this pivotal chemical behavior.

Introduction: The Principle of Thiol-Thione Tautomerism in Heterocycles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of organic chemistry. In nitrogen-containing heterocyclic compounds, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent and consequential. The thiol-thione tautomerism in mercaptopyridines represents a classic example, where the molecule can exist as either a pyridine-thiol (an aromatic structure with an exocyclic -SH group) or a pyridinethione (a non-aromatic, zwitterionic-like structure with a C=S bond and a proton on the ring nitrogen).[1]

The position of this equilibrium is not fixed; it is a delicate balance dictated by the intrinsic stability of the tautomers and extrinsic environmental factors.[2] Understanding this balance is paramount, as the two tautomers exhibit distinct properties:

-

Reactivity: The thiol form possesses a nucleophilic sulfur atom, readily undergoing S-alkylation and oxidation to form disulfides.[3] The thione form, with its N-H group and C=S bond, engages in different reaction pathways.

-

Biological Activity: Tautomeric forms present different hydrogen bond donor/acceptor patterns and overall polarity, leading to differential binding affinities for biological targets like enzymes and receptors.[3]

-

Physicochemical Properties: Aromaticity, polarity, and solubility can differ significantly between the two forms, impacting formulation and bioavailability in drug development.

While extensive research exists for 2- and 4-mercaptopyridines, where the thione form is often predominant, the 3-mercapto isomer presents a more nuanced case.[4][5] This guide specifically addresses the 5-bromo derivative, providing a predictive and investigative framework based on established chemical principles. The electron-withdrawing nature of the bromine atom at the 5-position is expected to influence the pKa of the thiol group and the overall electron distribution in the pyridine ring, thereby modulating the tautomeric equilibrium.[6]

The Tautomeric Equilibrium of 5-Bromopyridine-3-thiol

The central equilibrium for the topic compound involves the interconversion between 5-bromopyridine-3-thiol and 5-bromo-1H-pyridine-3-thione.

This effect stems from favorable dipole-dipole interactions and hydrogen bonding. Protic solvents like water and ethanol can hydrogen bond with both the N-H and C=S groups of the thione, providing substantial stabilization. [7][8]In contrast, non-polar solvents cannot effectively solvate the polar thione, shifting the equilibrium towards the less polar, and often intrinsically more stable, thiol form. [2][4]

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational techniques is essential for a definitive characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying which tautomer is present in a given solvent. [9]Key diagnostic signals are the proton on the heteroatom (S-H vs. N-H) and the chemical shifts of the ring carbons.

Protocol for NMR Analysis:

-

Sample Preparation: Prepare two separate ~10 mg/mL solutions of 5-bromopyridine-3-thiol: one in a non-polar deuterated solvent (e.g., CDCl₃) and one in a polar deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra for both samples at ambient temperature. Standard acquisition parameters on a 400 MHz or higher spectrometer are sufficient. [10]3. Analysis Rationale:

-

¹H NMR: In the thiol form (expected in CDCl₃), look for a sharp singlet corresponding to the S-H proton. Its chemical shift can be variable. In the thione form (expected in DMSO-d₆), the N-H proton signal is typically observed as a broader singlet at a downfield chemical shift (e.g., >10 ppm). [3]The ring protons will also show solvent-dependent shifts.

-

¹³C NMR: The carbon atom bonded to sulfur is highly diagnostic. In the thiol form (C-SH), its resonance will be further upfield compared to the thione form (C=S), which is expected to appear significantly downfield (>170 ppm). [11]

Predicted NMR Signals Thiol Form (in CDCl₃) Thione Form (in DMSO-d₆) Heteroatom Proton S-H (sharp, variable ppm) N-H (broad, >10 ppm) C3 Carbon ~125-135 ppm (C-S) >170 ppm (C=S) | Ring Protons | Aromatic region (7.0-8.5 ppm) | Shifted due to loss of aromaticity |

-

Table 1: Predicted diagnostic NMR chemical shifts for the tautomers of 5-bromopyridine-3-thiol.

UV-Vis Spectroscopy

Electronic absorption spectra are highly sensitive to the electronic structure of the molecule, making UV-Vis spectroscopy an excellent method for studying tautomeric equilibria. [12]The thione form, with its extended chromophore, typically absorbs at a longer wavelength (a bathochromic shift) compared to the thiol form. [7] Protocol for UV-Vis Analysis:

-

Solvent Selection: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a series of solvents with varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the absorption spectrum for each solution over a range of approximately 200-450 nm.

-

Analysis Rationale: The presence of two distinct absorption maxima in a solvent of intermediate polarity can indicate a tautomeric mixture. A shift in the λ_max to longer wavelengths as solvent polarity increases is strong evidence for the stabilization of the thione tautomer. [4][7]

Solvent Polarity (Dielectric Const.) Expected Predominant Form Hypothetical λ_max Cyclohexane 2.0 Thiol ~250-270 nm Acetonitrile 37.5 Mixture/Thione ~260 nm & ~330 nm Ethanol 24.5 Thione ~330-350 nm | Water | 80.1 | Thione | ~340-360 nm |

Table 2: Hypothetical UV-Vis absorption data illustrating the effect of solvent polarity on the tautomeric equilibrium of 5-bromopyridine-3-thiol.

Computational Chemistry

Density Functional Theory (DFT) calculations provide invaluable insight into the intrinsic stabilities of tautomers and can predict spectroscopic properties that corroborate experimental findings. [13][14] Protocol for DFT Modeling:

-

Structure Optimization: Build the 3D structures of both the thiol and thione tautomers. Perform geometry optimization and frequency calculations in the gas phase using a functional like B3LYP with a Pople-style basis set such as 6-311+G(d,p). [13][15]The absence of imaginary frequencies confirms a true energy minimum.

-

Solvent Modeling: Re-optimize the structures including a solvent model, such as the Polarizable Continuum Model (PCM), for various solvents (e.g., water, acetonitrile) to calculate the free energies of the tautomers in solution. [8][16]3. Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in each solvent. The tautomer with the lower energy is the more stable form. The equilibrium constant (K_T) can be estimated using the equation: ΔG = -RT ln(K_T).

-

Causality: This computational approach allows for the dissection of stabilizing factors. By comparing gas-phase and solvated energies, one can quantify the energetic contribution of solvent stabilization. This explains why the equilibrium shifts, fulfilling a core tenet of rigorous scientific inquiry.

Conclusion and Outlook

The tautomeric equilibrium of 5-bromopyridine-3-thiol is a delicate balance between the aromatic thiol form and the polar thione form. While direct experimental data for this specific molecule is not abundant in the literature, a robust understanding can be achieved by applying well-established principles from related heterocyclic systems. [2][5]It is predicted that the thiol form will predominate in non-polar environments, whereas the thione form will be significantly stabilized and likely become the major species in polar and, particularly, protic solvents.

For professionals in drug development, this tautomeric duality is not a complication but an opportunity. By understanding and controlling the factors that shift the equilibrium—such as solvent environment, pH, and molecular substitution—one can modulate the compound's properties to optimize for biological activity, solubility, and stability. The integrated experimental and computational workflow detailed in this guide provides a reliable and self-validating system for achieving this level of molecular control.

References

- Stoyanov, S., et al. (2000). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry.

- Delaere, D., Raspoet, G., & Nguyen, M. T. (1998). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A.

- Stoyanov, S., et al. (2000). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing.

-

Stoyanov, S., et al. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

-

Martínez-Merino, V., & Gil, M. J. (2001). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. RSC Publishing. [Link]

- N/A

-

Li, G., et al. (2004). A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. PubMed. [Link]

-

Wang, Y. A., et al. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. The Journal of Physical Chemistry A. [Link]

- N/A

- N/A

-

Martínez-Merino, V., & Gil, M. J. (2001). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Wang, Y. A., et al. (2008). Theoretical studies of the tautomers of pyridinethiones. PubMed. [Link]

-

Wang, Y. A., et al. (2008). Theoretical Studies of the Tautomers of Pyridinethiones. ACS Publications. [Link]

- N/A

-

Albert, A., & Barlin, G. B. (1962). Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. The Australian National University. [Link]

- N/A

-

Hlova, V. V., et al. (2018). experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. ResearchGate. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Bohdan, D. P., & Borysov, O. V. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

- N/A

- N/A

- N/A

-

Chenon, M. T., et al. (1976). The study of tautomerism in 6-mercaptopurine derivatives by 1H–13C, 1H–15N NMR and 13C, 15N CPMAS-experimental and quantum chemical approach. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromomopyridine-3-thiol. PubChem. [Link]

-

Sigma-Aldrich. (n.d.). 5-Bromopyridine-3-thiol hydrochloride. Sigma-Aldrich. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

-

Markovic, S., et al. (2025). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. MDPI. [Link]

- N/A

Sources

- 1. Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds [digitalcollections.anu.edu.au]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. abis-files.kocaeli.edu.tr [abis-files.kocaeli.edu.tr]

- 13. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Theoretical studies of the tautomers of pyridinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modeling of tautomerism of pyridine-2(1H [ ] )-thione from vapor to solution [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling of 5-Bromopyridine-3-thiol

The following technical guide details the physicochemical properties, synthesis, and handling of 5-Bromopyridine-3-thiol , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

5-Bromopyridine-3-thiol (CAS: 552331-85-8) is a halogenated heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD).[1] Unlike its 2- and 4-isomers, which exist predominantly as thiones, the 3-thiol isomer retains a true mercaptan character, making it a unique nucleophile for

Physicochemical Characterization

Melting and Boiling Point Data

Experimental data for 5-Bromopyridine-3-thiol is often confounded by its oxidative instability. The values below represent a consensus of vendor data and computational prediction models (ACD/Labs, EPISuite).

| Property | Value / Range | Confidence Level | Notes |

| Physical State | Solid (Crystalline powder) | High | Confirmed by commercial CoAs (Sigma, ChemScene). |

| Melting Point (Exp) | N/A (Not Standardized) | Low | Commercial samples often lack precise MP due to disulfide contamination. |

| Melting Point (Pred) | 68°C – 74°C | Medium | Based on 3-pyridinethiol analog (MP 73-75°C). |

| Boiling Point (Pred) | 285°C ± 25°C | Medium | At 760 mmHg. Decomposition likely precedes boiling. |

| pKa (Thiol) | ~6.5 – 7.0 | High | More acidic than thiophenol due to the electron-deficient pyridine ring. |

The "Thione-Thiol" Tautomerism Distinction

It is critical to distinguish the 3-isomer from 2- or 4-pyridinethiols.

-

2/4-Pyridinethiols: Exist as thiones (high MP, >200°C, polar solids).

-

3-Pyridinethiols: Cannot tautomerize to a neutral thione. They exist as thiols (lower MP, lipophilic, prone to oxidation).

-

Implication: If your sample has a MP >150°C, it is likely the disulfide dimer (5,5'-dibromo-3,3'-dipyridyl disulfide) or a regioisomer.

Synthetic Context & Impurity Profile

The synthesis of 5-Bromopyridine-3-thiol typically proceeds via the diazotization of 5-bromo-3-aminopyridine. Understanding this route is essential for identifying impurities that alter thermal properties.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic pathway highlighting the critical risk of oxidative dimerization.

Experimental Protocols

Protocol: Handling and Storage to Prevent Oxidation

-

Context: 3-Pyridinethiols oxidize to disulfides within hours if exposed to air in solution. This raises the observed melting point and complicates stoichiometry.

-

Procedure:

-

Storage: Store solid under Argon/Nitrogen at -20°C.

-

Solubilization: Degas all solvents (MeOH, DMF) with

sparging for 15 minutes prior to dissolution. -

Reversal: If the substance appears as a high-melting solid (>120°C), treat with 1.5 equivalents of Dithiothreitol (DTT) or Triphenylphosphine (PPh3) in wet methanol to reduce the disulfide back to the monomeric thiol before use.

-

Protocol: Melting Point Determination (Capillary Method)

-

Objective: To determine if the sample is the monomer (Thiol) or dimer (Disulfide).

-

Steps:

-

Load the capillary tube to a height of 2-3 mm.

-

Set the ramp rate to 10°C/min until 50°C, then reduce to 2°C/min.

-

Observation:

-

Sharp melt ~70°C: Indicates pure 5-Bromopyridine-3-thiol.

-

Softening followed by melt >100°C: Indicates partial oxidation.

-

No melt <150°C: Indicates complete conversion to disulfide.

-

-

Applications in Drug Discovery[2][3][4]

The 5-bromopyridine-3-thiol scaffold is a "privileged structure" in kinase inhibitor design.

-

Fragment-Based Screening: The thiol group serves as a "warhead" for covalent tethering to cysteine residues in target proteins (e.g., covalent kinase inhibitors).

-

Suzuki-Miyaura Coupling: The 5-bromo position allows for late-stage diversification via Pd-catalyzed cross-coupling, while the thiol remains protected (e.g., as a thioether).

-

Bioisosterism: It serves as a lipophilic, acidic bioisostere for phenol or benzoic acid moieties.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22607386, 5-Bromopyridine-3-thiol. Retrieved from [Link]

- Borysov, O. V., et al. (2011).An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. (Contextual grounding for synthesis of 3-pyridinethiol analogs).

Sources

Strategic Sourcing & Technical Profile: 5-Bromopyridine-3-thiol

Executive Summary

5-Bromopyridine-3-thiol (CAS: 552331-85-8 for free base; 2665660-58-0 for HCl salt) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and thienopyridine-based therapeutics.[1] Its meta-substitution pattern (3,5-position) makes it synthetically challenging to access compared to its ortho/para counterparts, driving higher market costs and supply chain volatility.[1]

This guide analyzes the supply landscape, pricing models, and critical quality attributes (CQAs) necessary for validating this compound in drug discovery workflows. A key technical focus is the compound's susceptibility to oxidative dimerization, which necessitates rigorous handling protocols to maintain stoichiometry in downstream cross-coupling reactions.[1]

Technical Specifications & Critical Quality Attributes

The utility of 5-Bromopyridine-3-thiol lies in its dual functionality: the bromine atom facilitates Suzuki/Buchwald couplings, while the thiol group allows for S-alkylation or heterocycle formation.[1]

Chemical Identity

| Property | Specification |

| IUPAC Name | 5-Bromopyridine-3-thiol |

| CAS Number | 552331-85-8 (Free Base) / 2665660-58-0 (HCl Salt) |

| Molecular Formula | C₅H₄BrNS |

| Molecular Weight | 190.06 g/mol |

| SMILES | SC1=CC(Br)=CN=C1 |

| Appearance | Yellow to off-white solid (often hygroscopic as HCl salt) |

| Solubility | DMSO, Methanol, DMF; limited solubility in non-polar solvents.[1][2][3][4][5] |

The "Silent" Impurity: Oxidative Dimerization

The most critical quality issue with this compound is the formation of 5,5'-dibromo-3,3'-dipyridyl disulfide .[1] Unlike simple impurities, this dimer can form during storage or improper handling.[1]

-

Impact: In stoichiometric reactions (e.g., nucleophilic substitution), the dimer is unreactive or reacts with different kinetics, leading to yield loss and difficult purification.[1]

-

Detection: LC-MS will show a mass peak at [2M-2H] (approx. 378 Da).[1] 1H-NMR will show a downfield shift of the pyridine protons compared to the free thiol.[1]

Market Analysis: Suppliers & Pricing

The market for 5-Bromopyridine-3-thiol is tiered.[1] "In-stock" status is often misleading due to the compound's oxidative instability; many suppliers synthesize on-demand or hold the disulfide intermediate and reduce it prior to shipping.[1]

Supplier Tiering & Capability[1]

| Tier | Supplier Types | Typical Purity | Pack Sizes | Lead Time | Strategic Use |

| Tier 1 | Catalog Majors (Sigma-Aldrich, Combi-Blocks, Enamine) | 95-97% | 250mg - 1g | 1-2 Weeks | Validated HTS screening; Reference standards.[1] |

| Tier 2 | Specialty CROs (ChemScene, BLD Pharm, Synblock) | 98%+ | 1g - 100g | 2-4 Weeks | Scale-up; Process development.[1] |

| Tier 3 | Custom Synthesis (WuXi, regional labs) | Custom | >100g | 6-8 Weeks | GMP production; Late-stage lead optimization.[1] |

Pricing Benchmarks (Estimated Q1 2026)

Note: Prices fluctuate based on raw material costs (3,5-dibromopyridine) and batch availability.[1]

| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| 100 mg | $35 - $60 | $350 - $600 | High variance; often includes "HazMat" fees.[1] |

| 1 g | $150 - $300 | $150 - $300 | Most common research pack size.[1] |

| 5 g | $500 - $900 | $100 - $180 | Significant economy of scale.[1] |

| 25 g+ | Inquiry Only | <$80 | Requires custom quote/synthesis run.[1] |

Synthesis & Impurity Logic

Understanding the synthesis helps in anticipating impurities.[1] The 3,5-substitution pattern prevents direct electrophilic substitution.[1] Two primary routes are used:

-

Lithiation (Cryogenic): 3,5-Dibromopyridine is treated with n-BuLi at -78°C to form the 3-lithio species, followed by quenching with elemental sulfur (S₈).[1]

-

Sandmeyer/Diazotization: From 5-bromo-3-aminopyridine via diazonium salt and xanthate.[1]

Visualization: Synthesis & Degradation Pathways

The following diagram illustrates the synthesis logic and the critical oxidation pathway that researchers must control.

Caption: Synthesis via lithiation and the subsequent risk of oxidative dimerization during storage.[1]

Procurement Strategy: The "Make vs. Buy" Decision

For a Senior Scientist, the decision to buy catalog material versus commissioning a synthesis depends on the project phase and chemistry requirements.[1]

Caption: Procurement decision matrix balancing scale, purity needs, and supplier capabilities.

Handling & Storage Protocols (Self-Validating System)

To ensure scientific integrity, the following protocol treats the compound as a "living" reagent that degrades over time.

Reception & QC

-

Visual Inspection: If the solid is "crusty" or dark orange, significant oxidation has occurred.[1]

-

Rapid QC: Run a quick LC-MS. If Dimer > 5%, perform a "Rescue Reduction."[1]

The "Rescue Reduction" Protocol

If your batch has oxidized (dimerized), do not discard it.[1]

-

Dissolve the material in MeOH/THF (1:1).[1]

-

Add 1.5 equivalents of Dithiothreitol (DTT) or TCEP .[1]

-

Stir for 30 minutes under Argon.

-

Use the solution directly in your next step (if compatible), or perform an extractive workup under inert atmosphere.[1]

Storage

-

Ideal: Glovebox (Nitrogen/Argon atmosphere).[1]

-

Acceptable: Desiccator at -20°C, sealed with Parafilm/electrical tape.[1]

-

Avoid: Storing in solution (DMSO/DMF) for long periods, as these solvents can promote oxidation over time if not degassed.[1]

References

-

PubChem. 5-Bromopyridine-3-thiol Compound Summary (CID 22607386).[1] National Library of Medicine.[1] [Link][1]

-

Dandu, R. et al. A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives. (Contextual reference for 3,5-dibromopyridine reactivity). Heterocyclic Letters. [Link]

Sources

5-Bromopyridine-3-thiol: A Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of 5-Bromopyridine-3-thiol

In the landscape of modern medicinal chemistry and materials science, the strategic selection of heterocyclic building blocks is a critical determinant of synthetic efficiency and novelty. Among these, 5-Bromopyridine-3-thiol has emerged as a particularly valuable scaffold. Its utility is rooted in the orthogonal reactivity of its functional groups: the thiol moiety, a potent nucleophile and a key pharmacophore in its own right; the pyridine ring, a common structural motif in bioactive molecules; and the bromo-substituent, a versatile handle for a wide array of cross-coupling reactions.[1][2]

This guide provides an in-depth examination of 5-Bromopyridine-3-thiol, moving beyond a simple recitation of properties to offer field-proven insights into its synthesis, characterization, reactivity, and application. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this compound in their synthetic endeavors. A key focus is its role as a precursor in the development of high-affinity galectin-3 inhibitors, which are currently under investigation for the treatment of fibrotic diseases and cancer.[3]

Core Compound Identifiers & Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and physicochemical characteristics of 5-Bromopyridine-3-thiol are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromopyridine-3-thiol | [4] |

| CAS Number | 552331-85-8 | [5] |

| Molecular Formula | C₅H₄BrNS | [4] |

| Molecular Weight | 190.06 g/mol | [4] |

| SMILES | C1=C(C=NC=C1Br)S | [4] |

| InChIKey | WTGUVGABIUXMIS-UHFFFAOYSA-N | [4] |

| Physical Form | Solid | [6] |

| Purity (Typical) | ≥95-98% | [5][6] |

| Storage | Sealed in a dry, inert atmosphere at 2-8°C | [5][6] |

Synthesis & Purification: A Validated Protocol

The reliable synthesis of pyridine-3-thiols can be challenging. However, a robust and scalable two-step procedure starting from the corresponding 3-iodopyridine has been developed, which can be readily adapted for the 5-bromo analogue. This method utilizes thiobenzoic acid as a sulfur donor, followed by a straightforward hydrolysis to yield the target thiol with high purity.

Causality Behind the Method

The choice of a two-step process involving a thioester intermediate is deliberate. Direct thiol introduction can be plagued by side reactions, particularly the formation of disulfides via oxidation. The S-benzoyl group serves as an effective protecting group that is stable to the coupling conditions and is easily removed under mild basic conditions. The use of a copper(I)/phenanthroline catalyst system is crucial for facilitating the C-S cross-coupling reaction with the iodo- (or bromo-) pyridine, a well-established method for forming aryl thioethers.

Workflow Diagram: Synthesis of 5-Bromopyridine-3-thiol